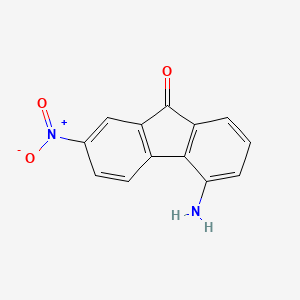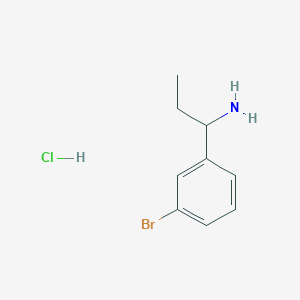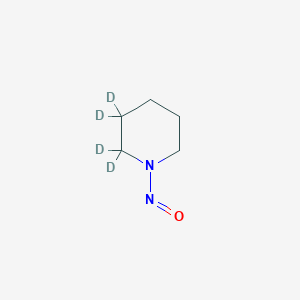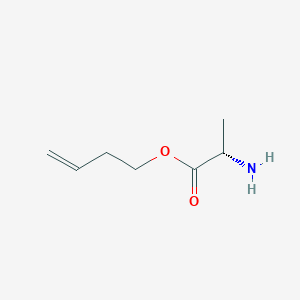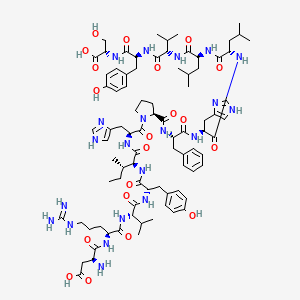
3,4-Pentadien-1-ol, 2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pentadien-1-ol, 2,2-dimethyl-: is a chemical compound with the molecular formula C7H12O. It is a member of the pentadienol family, characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain. This compound is known for its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3,4-Pentadien-1-ol, 2,2-dimethyl- involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone.
Aldol Condensation: Another method involves aldol condensation of suitable aldehydes followed by dehydration to form the pentadienol structure.
Industrial Production Methods: Industrial production of 3,4-Pentadien-1-ol, 2,2-dimethyl- often involves large-scale Grignard reactions or aldol condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,4-Pentadien-1-ol, 2,2-dimethyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds, ethers
Applications De Recherche Scientifique
Chemistry: 3,4-Pentadien-1-ol, 2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydroxyl groups and double bonds. It also serves as a model compound for studying the metabolism of similar structures in biological systems .
Industry: Industrially, 3,4-Pentadien-1-ol, 2,2-dimethyl- is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of 3,4-Pentadien-1-ol, 2,2-dimethyl- involves its ability to undergo various chemical transformations due to the presence of double bonds and a hydroxyl group. These functional groups allow it to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution .
Comparaison Avec Des Composés Similaires
1,4-Pentadien-3-ol: Similar structure but lacks the dimethyl substitution.
2,4-Dimethyl-1,3-pentadiene: Similar diene structure but lacks the hydroxyl group.
Uniqueness: 3,4-Pentadien-1-ol, 2,2-dimethyl- is unique due to the presence of both double bonds and a hydroxyl group, which provides it with a versatile reactivity profile. This makes it more reactive and useful in various synthetic applications compared to its analogs .
Propriétés
Numéro CAS |
4058-52-0 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h5,8H,1,6H2,2-3H3 |
Clé InChI |
NOTNXVNZHXXZSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


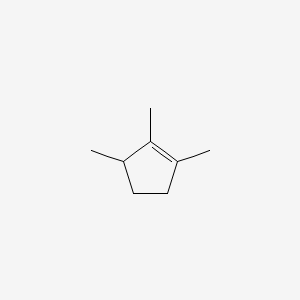

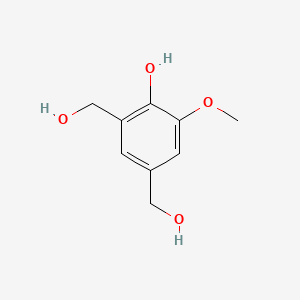

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
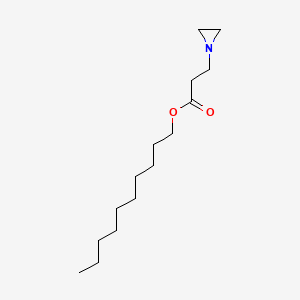
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
